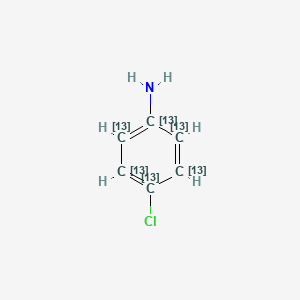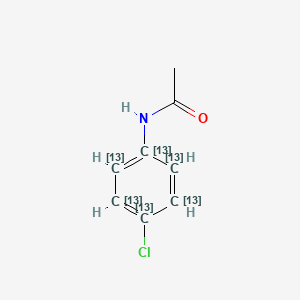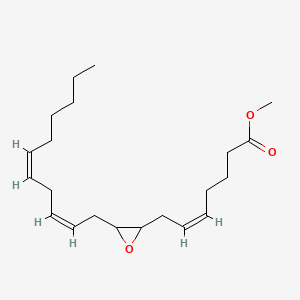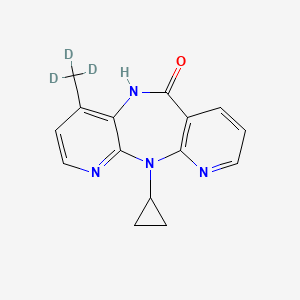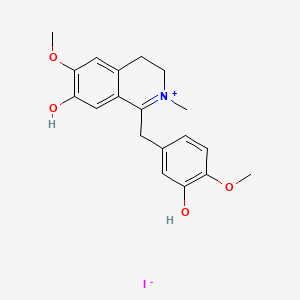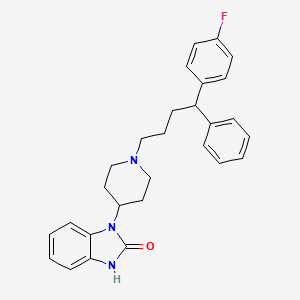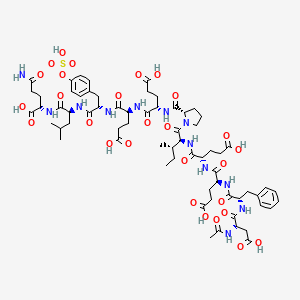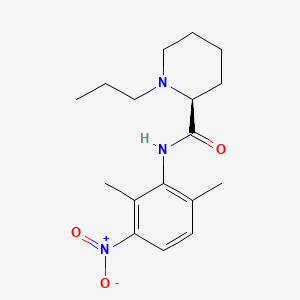
3-Nitro Ropivacaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro Ropivacaine is a derivative of Ropivacaine, a long-acting amide local anesthetic agent. Ropivacaine is widely used in clinical settings for local and regional anesthesia during surgeries and for acute pain management. The addition of a nitro group to the Ropivacaine molecule potentially modifies its pharmacological properties, making this compound an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro Ropivacaine typically involves the nitration of Ropivacaine. The process begins with the preparation of Ropivacaine, which is synthesized from 2,6-dimethylaniline through a series of reactions including acylation, reduction, and cyclization. The nitration step involves treating Ropivacaine with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Nitro Ropivacaine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to form different derivatives.
Substitution: The nitro group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) or sulfonic acids under acidic conditions.
Major Products Formed:
Reduction Products: Amino derivatives of Ropivacaine.
Substitution Products: Halogenated or sulfonated derivatives of Ropivacaine.
Applications De Recherche Scientifique
3-Nitro Ropivacaine has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of nitration on the pharmacological properties of local anesthetics.
Biology: Research on its interactions with biological membranes and proteins helps in understanding its mechanism of action.
Industry: Used in the development of new formulations and delivery systems for local anesthetics.
Mécanisme D'action
3-Nitro Ropivacaine, like Ropivacaine, exerts its effects by blocking the generation and conduction of nerve impulses. It increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential. The nitro group may influence its interaction with sodium channels, potentially altering its potency and duration of action.
Comparaison Avec Des Composés Similaires
Ropivacaine: The parent compound, widely used as a local anesthetic.
Bupivacaine: Another long-acting amide local anesthetic with similar uses but higher cardiotoxicity.
Levobupivacaine: An enantiomer of Bupivacaine with reduced cardiotoxicity.
Uniqueness of 3-Nitro Ropivacaine: The presence of the nitro group in this compound potentially modifies its pharmacokinetic and pharmacodynamic properties, making it a unique compound for research. Its reduced toxicity and altered interaction with sodium channels may offer advantages over other local anesthetics.
Propriétés
IUPAC Name |
(2S)-N-(2,6-dimethyl-3-nitrophenyl)-1-propylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-4-10-19-11-6-5-7-15(19)17(21)18-16-12(2)8-9-14(13(16)3)20(22)23/h8-9,15H,4-7,10-11H2,1-3H3,(H,18,21)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRANSHYISPICMC-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC(=C2C)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC(=C2C)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858199 |
Source


|
| Record name | (2S)-N-(2,6-Dimethyl-3-nitrophenyl)-1-propylpiperidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247061-07-0 |
Source


|
| Record name | (2S)-N-(2,6-Dimethyl-3-nitrophenyl)-1-propylpiperidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-bis(phenylmethoxy)phosphorylpropyl]-N-phenylmethoxyacetamide](/img/structure/B589187.png)
![(5alpha)-2'H-Androst-2-eno[3,2-c]pyrazol-17-one](/img/structure/B589188.png)
